1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone
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Overview
Description
1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then cyclized using a suitable reagent to yield the desired pyrimidine derivative. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-Amino-2-(4-bromophenyl)-6-methylpyrimidin-5-yl]ethanone: Similar structure with a bromine atom instead of chlorine.
1-[4-Amino-2-(4-fluorophenyl)-6-methylpyrimidin-5-yl]ethanone: Similar structure with a fluorine atom instead of chlorine.
1-[4-Amino-2-(4-methylphenyl)-6-methylpyrimidin-5-yl]ethanone: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-7-11(8(2)18)12(15)17-13(16-7)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDQTXPLFHAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358275 |
Source
|
Record name | Ethanone, 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130102-91-9 |
Source
|
Record name | Ethanone, 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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